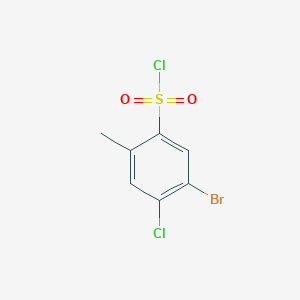

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride

Description

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride with a molecular formula C₇H₅BrClO₂S. It features a bromine atom at position 5, a chlorine atom at position 4, and a methyl group at position 2 on the benzene ring, with a sulfonyl chloride (–SO₂Cl) group at position 1. This compound is primarily used in organic synthesis as a reactive intermediate, particularly in nucleophilic substitution reactions due to the electron-withdrawing nature of the sulfonyl chloride group and halogens, which activate the aromatic ring for further functionalization .

Properties

IUPAC Name |

5-bromo-4-chloro-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O2S/c1-4-2-6(9)5(8)3-7(4)13(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJZUVIOUIHQOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride typically involves multiple steps, including halogenation and sulfonation reactions. One common method involves the bromination of 4-chloro-2-methylbenzene, followed by sulfonation with chlorosulfonic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Electrophilic Aromatic Substitution: The bromine and chlorine atoms on the benzene ring can undergo further substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, which can replace the sulfonyl chloride group. Reaction conditions often involve solvents like dichloromethane or toluene and may require catalysts or bases to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce sulfonamide derivatives, while reaction with an alcohol can yield sulfonate esters .

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride has the molecular formula C₇H₅BrClO₂S and a molecular weight of approximately 269.54 g/mol. Its structure features a benzene ring substituted with bromine at the 5-position, chlorine at the 4-position, and a methyl group at the 2-position, along with a sulfonyl chloride functional group. This unique arrangement contributes to its reactivity and versatility in chemical reactions.

Organic Synthesis

BCMC serves as an important intermediate in the synthesis of complex organic molecules. Its sulfonyl chloride group allows it to participate in nucleophilic substitution reactions, making it valuable for introducing sulfonyl groups into target compounds.

Medicinal Chemistry

In medicinal chemistry, BCMC has shown potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition affects drug metabolism, which is crucial for understanding drug-drug interactions in pharmacokinetics. Additionally, it is utilized in the synthesis of pharmaceuticals and agrochemicals, highlighting its relevance in drug development .

Industrial Applications

BCMC is used in various industrial applications due to its reactivity:

- Production of Dyes and Pigments : Its ability to undergo electrophilic aromatic substitution allows it to be used in synthesizing dyes and pigments.

- Specialty Chemicals : The compound is employed in producing other specialty chemicals that require sulfonyl chloride functionalities .

Case Study 1: Synthesis of Sulfonamide Derivatives

In a study focusing on the reactivity of BCMC, researchers successfully synthesized several sulfonamide derivatives by reacting BCMC with various amines. These derivatives exhibited promising biological activities, indicating potential therapeutic applications.

Case Study 2: CYP1A2 Inhibition Studies

Another research highlighted BCMC's role as a CYP1A2 inhibitor. The study demonstrated how this inhibition could alter the pharmacokinetics of co-administered drugs metabolized by this enzyme. This finding is critical for developing safer medication regimens.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in many synthetic applications to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Comparison

Key Observations :

- Substituent Diversity : The target compound has a chlorine at position 4, whereas analogs feature methyl () or acetamido () groups. These substitutions alter electronic effects: chlorine is electron-withdrawing, methoxy () is electron-donating, and acetamido () introduces hydrogen-bonding capability.

- Molecular Weight : The acetamido derivative () has the highest molecular weight (328.6 g/mol) due to the additional nitrogen and oxygen atoms, followed by the methoxy analog (: 307.6 g/mol), and the target compound (291.5 g/mol).

Physical Properties

- Solubility: The acetamido derivative () is expected to have higher water solubility due to polar functional groups, whereas the methoxy analog () may dissolve better in organic solvents like methanol or dichloromethane.

- Stability : The target compound’s chlorine substituent increases thermal stability compared to the methoxy group, which may decompose under acidic conditions.

Biological Activity

5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride (BCMC) is an aromatic sulfonyl chloride compound with significant potential in medicinal chemistry due to its biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article explores the compound's biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C₇H₅BrCl₂O₂S

- Molecular Weight : 269.54 g/mol

- CAS Number : 1416349-30-8

- Structural Features : The compound features a benzene ring with bromine at the 5-position, chlorine at the 4-position, and a methyl group at the 2-position, along with a sulfonyl chloride functional group.

Inhibition of Cytochrome P450 Enzymes

BCMC has been studied for its inhibitory effects on cytochrome P450 (CYP) enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can lead to significant drug-drug interactions. The ability of BCMC to inhibit CYP1A2 suggests that it may alter the pharmacokinetics of concurrently administered drugs, which is a critical consideration in drug development.

Synthesis of this compound

The synthesis of BCMC typically involves several steps that allow for efficient production in laboratory settings. The process generally includes:

- Formation of Sulfonyl Chloride : Reacting a suitable aromatic compound with chlorosulfonic acid.

- Bromination : Introducing bromine at specific positions using brominating agents.

- Chlorination : Further chlorination to achieve the desired substitution pattern.

Case Studies and Research Findings

Research indicates that BCMC's reactivity and structural characteristics make it a valuable compound in organic synthesis and medicinal chemistry. Its role as a CYP1A2 inhibitor has been highlighted in studies focusing on drug interactions and metabolic pathways.

Example Study: Drug Interaction Potential

In one study examining various sulfonyl chlorides, BCMC was identified as having significant potential for drug interactions due to its inhibition of CYP1A2. This finding emphasizes the need for further pharmacological assessment to determine its safety and efficacy when used in conjunction with other therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via sulfonation of a substituted benzene precursor, followed by halogenation. For example, sulfonyl chloride groups can be introduced using chlorosulfonic acid under controlled temperatures (0–5°C). Subsequent bromination and chlorination steps require anhydrous conditions and catalysts like FeCl₃ . Purification involves recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity >95% is achievable by monitoring reaction progress via TLC and HPLC .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodology :

- NMR : ¹H NMR (CDCl₃) should show aromatic protons as a multiplet (integration for substituents) and methyl group signals (~2.5 ppm). ¹³C NMR confirms sulfonyl chloride (C-SO₂Cl) at ~120–130 ppm.

- FT-IR : Peaks at 1370 cm⁻¹ (SO₂ asymmetric stretch) and 1160 cm⁻¹ (SO₂ symmetric stretch) confirm sulfonyl chloride functionality.

- Mass Spec (ESI) : Molecular ion [M+H]⁺ at m/z ~283 (calculated for C₇H₅BrCl₂O₂S). Discrepancies in mass data may arise from isotopic patterns (Br/Cl) and require high-resolution MS for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when the compound exhibits unexpected splitting patterns?

- Methodology : Unusual splitting may arise from steric hindrance or paramagnetic impurities. Use deuterated solvents (e.g., DMSO-d₆) to reduce solvent effects. Compare experimental data with computational predictions (DFT-based NMR simulations) . For example, coupling constants (J-values) in aromatic regions can validate substituent positions. If impurities persist, employ preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate pure fractions .

Q. What experimental conditions minimize decomposition during reactions involving this sulfonyl chloride?

- Methodology :

- Temperature Control : Reactions should be conducted below 30°C to prevent hydrolysis. Use ice baths during exothermic steps (e.g., coupling reactions).

- Moisture-Free Environment : Employ Schlenk lines or gloveboxes for moisture-sensitive steps. Pre-dry solvents (e.g., THF over molecular sieves).

- Stability Testing : Monitor decomposition via kinetic studies (UV-Vis at λ = 260 nm) under varying pH and temperature. Stability is optimal in anhydrous aprotic solvents (e.g., DCM) .

Q. How can researchers analyze by-products formed during nucleophilic substitution reactions with this compound?

- Methodology : By-products like sulfonic acids or disulfides may form due to hydrolysis or redox side reactions. Use LC-MS with a reverse-phase column (gradient: 5–95% acetonitrile in 0.1% formic acid) for separation. Tandem MS/MS identifies fragments (e.g., loss of SO₂Cl at m/z 143). Quantify impurities via GC-FID with internal standards (e.g., dodecane) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use fume hoods for all procedures.

- Spill Management : Neutralize spills with sodium bicarbonate, then collect in inert absorbents (vermiculite) for disposal.

- Storage : Store in amber vials under argon at –20°C to prevent moisture ingress and photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.